molecular formula C9H12N2OS B2365940 (2E)-3-(dimethylamino)-1-(1,3-thiazol-2-yl)but-2-en-1-one CAS No. 886361-88-2

(2E)-3-(dimethylamino)-1-(1,3-thiazol-2-yl)but-2-en-1-one

Cat. No. B2365940
CAS RN: 886361-88-2
M. Wt: 196.27
InChI Key: SYZYSQDQMRKJPR-VOTSOKGWSA-N
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Description

(2E)-3-(Dimethylamino)-1-(1,3-thiazol-2-yl)but-2-en-1-one, also known as DMAT, is a highly versatile and important organic compound used in a variety of scientific research applications. It is a heterocyclic compound belonging to the thiazole family and is a derivative of the amino acid cysteine. DMAT has a wide range of biological and chemical properties which make it suitable for use in a variety of research applications.

Scientific Research Applications

Reactivity and Structural Analysis

  • Reactivity with Azirines and Thiazolidines : A study investigated the reaction of 3-(dimethylamino)-2H-azirines with 1,3-thiazolidine-2-thione, leading to perhydroimidazo[4,3-b]thiazole-5-thiones and N-[1-(4,5-dihydro-1,3-thiazol-2-yl)alkyl]-N′,N′-dimethylthioureas. This reaction showcased the compound's reactivity and potential for creating diverse chemical structures (Ametamey et al., 1986).

  • Crystal Structure Analysis : Research on the crystal structure of the compound revealed insights into its planarity and the angles formed by its molecular components. This structural analysis is crucial for understanding the compound's chemical behavior (You, Shi, & Yu, 2012).

Application in Synthesis of Diverse Compounds

  • Generation of Structurally Diverse Library : The compound was used as a starting material in alkylation and ring closure reactions to generate a library of structurally diverse compounds. This showcases its versatility as a chemical reagent (Roman, 2013).

  • Synthesis of Indole-Based Inhibitors : It was instrumental in the development of second-generation indole-based dynamin GTPase inhibitors, highlighting its role in medicinal chemistry (Gordon et al., 2013).

Biological and Pharmacological Research

  • Study on Nonsteroidal Anti-Inflammatory Drugs : The compound was studied for its potential in synthesizing nonsteroidal anti-inflammatory drugs, demonstrating its application in pharmaceutical research (Lynch et al., 2006).

  • Evaluation as Corrosion Inhibitors : Its derivatives were evaluated for their efficiency as corrosion inhibitors for carbon steel, indicating its potential in industrial applications (Hu et al., 2016).

Synthesis of Heterocyclic Compounds

  • Synthesis of Novel Dihydroquinoline Derivatives : Research demonstrated its use in synthesizing novel 3-(1,3-thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones, important for developing new heterocyclic compounds (Dzhavakhishvili et al., 2008).

  • Creation of Pyridine and Thiazepine Derivatives : The compound was involved in reactions leading to pyridine and thiazepine derivatives, underscoring its utility in creating complex heterocyclic structures (Alajarín et al., 2006).

Antimicrobial Research

  • Antimicrobial Agent Synthesis : It played a role in synthesizing novel thiazole derivatives with potential as antimicrobial agents, highlighting its importance in developing new treatments for infections (Khidre & Radini, 2021).

  • Study of Monoamine Oxidase Inhibitors : This compound was evaluated in the synthesis of monoamine oxidase inhibitors, which are significant in treating various neuropsychiatric disorders (Sasidharan et al., 2018).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(1,3-thiazol-2-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-7(11(2)3)6-8(12)9-10-4-5-13-9/h4-6H,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZYSQDQMRKJPR-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=NC=CS1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=NC=CS1)/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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